molecular formula C24H18ClNO4 B15076265 5-(3-Chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide CAS No. 853333-70-7

5-(3-Chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide

Cat. No.: B15076265
CAS No.: 853333-70-7
M. Wt: 419.9 g/mol
InChI Key: RUQFVBCMGQZBGP-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a 3-chloro-4-methoxyphenyl group and an N-(4-phenoxyphenyl) amide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the amide bond between the furan ring and the 4-phenoxyphenyl group, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups will produce amines.

Scientific Research Applications

5-(3-Chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)-2-furamide
  • 5-(3-Chloro-4-methoxyphenyl)-N-(4-chlorophenyl)-2-furamide
  • 5-(3-Chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-2-furamide

Uniqueness

5-(3-Chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

853333-70-7

Molecular Formula

C24H18ClNO4

Molecular Weight

419.9 g/mol

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C24H18ClNO4/c1-28-22-12-7-16(15-20(22)25)21-13-14-23(30-21)24(27)26-17-8-10-19(11-9-17)29-18-5-3-2-4-6-18/h2-15H,1H3,(H,26,27)

InChI Key

RUQFVBCMGQZBGP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)Cl

Origin of Product

United States

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